7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one
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Overview
Description
7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one typically involves the condensation of appropriate phenolic and chromenone precursors under controlled conditions. A common synthetic route might include:
Starting Materials: 4-propylphenol, 2-methylchromen-4-one, and suitable catalysts.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100-150°C).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalyst Optimization: Using more efficient catalysts to increase reaction rates.
Purification Techniques: Employing advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer or neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Modulation: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-methyl-3-phenoxy-chromen-4-one: Lacks the propyl group, which might affect its biological activity.
7-Hydroxy-2-methyl-3-(4-methyl-phenoxy)-chromen-4-one: Contains a methyl group instead of a propyl group, leading to different chemical properties.
Uniqueness
The presence of the propyl group in 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one might confer unique properties, such as increased lipophilicity or altered biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-(4-propylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-4-13-5-8-15(9-6-13)23-19-12(2)22-17-11-14(20)7-10-16(17)18(19)21/h5-11,20H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQXCWPFBEWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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